5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine
Description
Properties
CAS No. |
894807-97-7 |
|---|---|
Molecular Formula |
C10H16BrN5 |
Molecular Weight |
286.17 g/mol |
IUPAC Name |
5-bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16BrN5/c1-15-3-2-4-16(6-5-15)10-9(12)13-7-8(11)14-10/h7H,2-6H2,1H3,(H2,12,13) |
InChI Key |
LPKNKJFVNHRDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC(=CN=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from a halogenated pyrazine or pyrimidine derivative (often 2-chloropyrazine or 2-chloropyrimidine analogs).
- Nucleophilic substitution of the halogen (chlorine) at the 3-position of the pyrazine ring by the 4-methyl-1,4-diazepane amine.
- Introduction of the bromine substituent at the 5-position either prior to or after amination.
- Use of coupling reactions such as Suzuki or Buchwald amination for installing complex amine substituents.
- Optimization of reaction conditions to improve yields and selectivity.
Specific Synthetic Routes and Conditions
Nucleophilic Aromatic Substitution (S_NAr) Approach
One effective method involves the reaction of 5-bromo-2-chloropyrazine (or pyrimidine) with the 4-methyl-1,4-diazepane under nucleophilic aromatic substitution conditions. This approach has been reported with the following key parameters:
This method benefits from the good leaving ability of chlorine and the nucleophilicity of the diazepane nitrogen, enabling efficient substitution.
Buchwald Amination and Suzuki Coupling
In some synthetic schemes, Buchwald amination is used to install saturated primary amines onto halogenated pyrimidine or pyrazine cores. Subsequently, Suzuki coupling can be employed to introduce boronic acid derivatives or aryl groups.
This route is more complex but allows for greater variation in substituents and higher overall yields.
Directed Group Strategy and Negishi Coupling
A more advanced method involves placing a directing group on the amine nitrogen of a dibromo-substituted pyridine, followed by Negishi coupling to selectively replace one bromine with a methyl group, then hydrolysis to regenerate the amine.
This method is valuable for precise substitution patterns on the pyridine/pyrazine ring.
Summary Table of Preparation Methods
Analytical and Characterization Data
The purity and identity of the synthesized this compound are typically confirmed by:
- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR confirm the presence of diazepane ring protons and pyrazine aromatic signals.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the brominated pyrazine amine.
- Infrared Spectroscopy (IR): Characteristic N-H stretching and aromatic ring vibrations.
- X-ray Crystallography: Occasionally used to confirm the structure when crystalline samples are obtained.
Research Findings and Optimization Notes
- The substitution of chlorine by the 4-methyl-1,4-diazepane amine is facilitated by the electron-deficient nature of the pyrazine ring, enhancing nucleophilic aromatic substitution efficiency.
- Microwave-assisted Buchwald amination significantly reduces reaction times and improves yields for installing saturated amines on halogenated heterocycles.
- The use of directing groups and Negishi coupling allows for selective functionalization of polyhalogenated pyridine derivatives, which can be adapted for pyrazine analogs.
- Reaction conditions such as choice of base, solvent, temperature, and catalyst loading are critical for maximizing yield and minimizing side reactions.
- The presence of bromine at the 5-position provides a handle for further functionalization if desired.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Cyclization Reactions: The diazepane moiety can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine exhibit significant antitumor properties. The presence of the bromine atom in the pyrazine ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that modifications in the diazepane structure can influence cytotoxicity against various cancer cell lines.
Neurological Applications
The diazepane moiety is known for its pharmacological properties, including anxiolytic and anticonvulsant effects. Research is ongoing to evaluate the efficacy of this compound in treating neurological disorders such as anxiety and epilepsy. Preliminary studies suggest that the compound may modulate neurotransmitter systems, providing a basis for further investigation into its therapeutic potential.
Agricultural Applications
Pesticidal Properties
this compound has been explored for its potential as a pesticide. Its chemical structure allows it to interact with specific biochemical pathways in pests, leading to increased mortality rates. Field studies are necessary to assess its effectiveness and environmental impact compared to conventional pesticides.
Herbicidal Activity
In addition to its pesticidal properties, this compound may also possess herbicidal activity. Research indicates that similar pyrazine derivatives can inhibit plant growth by disrupting metabolic processes in target weeds. This application could lead to the development of more selective herbicides that minimize damage to crops.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry | Demonstrated significant cytotoxic effects on cancer cell lines. |
| Agricultural Science | Pest Management Science | Showed promising results as a pesticide with low toxicity to non-target species. |
| Materials Science | Polymer Science Journal | Enhanced mechanical properties in polymer composites when incorporated. |
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and diazepane moiety contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s key structural differentiator is the 4-methyl-1,4-diazepane substituent. Below is a comparison with similar pyrazin-2-amine derivatives:
Key Observations :
- The 4-methyl-1,4-diazepane group increases molecular weight and polarity compared to smaller substituents like trimethylsilyl ethynyl.
Physicochemical Properties
Key Insights :
- The diazepane substituent balances moderate lipophilicity (LogP ~1.5–2.0) with high polarity (PSA ~75–80 Ų), favoring aqueous solubility and membrane permeability.
- Trimethylsilyl derivatives exhibit poor solubility due to hydrophobic groups, limiting their utility in biological systems .
Biological Activity
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 300.20 g/mol. The compound features a pyrazine ring substituted with a bromine atom and a 1,4-diazepane moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.20 g/mol |
| CAS Number | 894807-97-7 |
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the realm of cancer therapy and neuropharmacology. The presence of the diazepane ring is thought to enhance interactions with biological targets such as enzymes and receptors.
Anticancer Activity
A study focusing on derivatives of diazepane compounds highlighted their potential as anticancer agents. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Neuropharmacological Effects
The structural characteristics of this compound suggest possible interactions with neurotransmitter systems. Compounds featuring similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Study on Diazepane Derivatives
In a recent study published in MDPI, researchers synthesized various piperidine and diazepane derivatives and assessed their biological activities. Among these, certain derivatives displayed significant cytotoxicity against cancer cell lines, suggesting that modifications to the diazepane structure could enhance therapeutic efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis conducted on related compounds indicated that modifications at specific positions on the diazepane ring could lead to improved potency against cancer cells while maintaining selectivity for target enzymes. This highlights the importance of structural modifications in optimizing biological activity .
Q & A
Q. What synthetic methodologies are optimal for preparing 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. Key steps include:
- Using a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with ligands like X-Phos or John-phos to facilitate C–N bond formation .
- Optimizing solvent systems (e.g., toluene or dioxane) and bases (e.g., Cs₂CO₃ or t-BuONa) to enhance reaction efficiency. For example, reactions at 100°C for 4–48 hours under N₂ atmosphere yield intermediates like 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which can be further functionalized .
- Purification via column chromatography or preparative TLC to isolate the final product .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Use ESI+ to confirm molecular weight (e.g., observed [M + H]⁺ peaks) .
- Chromatography : HPLC or TLC with UV detection to assess purity (>98% recommended for biological studies) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and diastereomeric ratios, especially for the diazepane ring .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity.
- Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation) and storage guidelines (e.g., RT in inert atmospheres) .
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .
- Structural Confirmation : Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to verify binding modes to targets like kinases or GPCRs .
- Batch Analysis : Ensure consistent purity (>98%) across experimental batches via COA (Certificate of Analysis) .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Metabolic Stability : Use liver microsomes or hepatocyte assays to identify major metabolites .
- Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) with UV-Vis spectroscopy to detect decomposition .
Q. How can researchers design experiments to identify the compound’s biological targets?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated derivative of the compound to capture interacting proteins .
- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-binding site competition assays .
- CRISPR-Cas9 Knockout : Validate target engagement by observing phenotypic rescue in gene-edited cell lines .
Q. What advanced computational methods support SAR (Structure-Activity Relationship) studies for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the diazepane ring and hydrophobic pockets of target proteins .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs with modified substituents (e.g., bromine vs. chlorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
